molecular formula C13H8F5NO B577633 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine CAS No. 1261628-34-5

2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B577633
CAS No.: 1261628-34-5
M. Wt: 289.205
InChI Key: XNCTUIQIOIVXNS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine is a chemical compound that features both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone, which can undergo radical trifluoromethylation under visible light irradiation . The reaction conditions often involve the formation of electron donor-acceptor complexes and single electron transfer reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)benzene
  • 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)thiophene

Uniqueness

Compared to similar compounds, 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine offers unique properties due to the presence of the pyridine ring, which can enhance its chemical reactivity and biological activity. The combination of difluoromethoxy and trifluoromethyl groups further contributes to its distinct characteristics, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-12(15)20-11-5-4-9(7-19-11)8-2-1-3-10(6-8)13(16,17)18/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCTUIQIOIVXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744605
Record name 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261628-34-5
Record name 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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